molecular formula C13H10O B1241811 3H-xanthene

3H-xanthene

Cat. No. B1241811
M. Wt: 182.22 g/mol
InChI Key: WANKCLVBRDARAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-xanthene is a xanthene. It is a tautomer of a 9H-xanthene and a 4aH-xanthene.

Scientific Research Applications

Green Synthesis Methods

3H-xanthene derivatives are synthesized using various green methods. Shirini, Yahyazadeh, and Mohammadi (2014) demonstrated a solvent-free, environmentally friendly synthesis of xanthenes using an ionic liquid catalyst, emphasizing its reusability and efficiency (Shirini et al., 2014). Similarly, Samani, Abdolmohammadi, and Otaredi-Kashani (2018) reported a green synthesis of xanthenone derivatives in aqueous media, highlighting the use of a TiO2-CNTs nanocomposite as a reusable catalyst (Samani et al., 2018).

Corrosion Inhibition

Arrousse et al. (2020) synthesized a xanthene derivative demonstrating significant corrosion inhibition on mild steel in acidic solutions, with an efficiency of up to 93% (Arrousse et al., 2020). This study highlights xanthenes' potential in protecting industrial materials.

Photophysical and Spectroscopic Studies

Taghartapeh et al. (2017) conducted a study focusing on the structural and photophysical properties of xanthene derivatives. Their research utilized various spectroscopic techniques and theoretical calculations, revealing insights into xanthenes' ground and excited-state properties (Taghartapeh et al., 2017).

Applications in Medicinal Chemistry

Maia et al. (2020) explored xanthenes in medicinal chemistry, discussing their synthesis and biological activities. They emphasized xanthenes' potential as neuroprotectors, antitumor, and antimicrobial agents, indicating their broad applicability in pharmaceuticals (Maia et al., 2020).

properties

Product Name

3H-xanthene

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

3H-xanthene

InChI

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-3,5-9H,4H2

InChI Key

WANKCLVBRDARAX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC3=CC=CC=C3OC2=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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